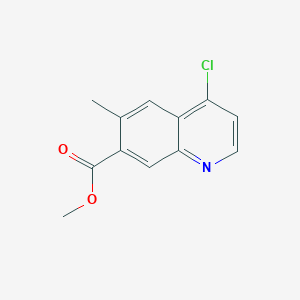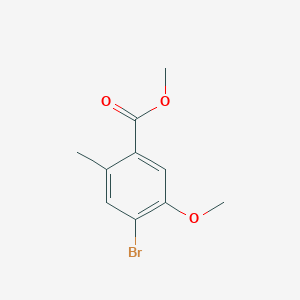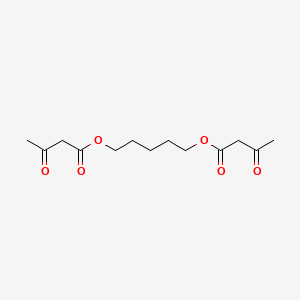
1.5-Pentanediol diacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Pentanediol diacetoacetate is an organic compound that belongs to the class of diols and esters It is derived from 15-pentanediol, which is a linear diol with five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1.5-Pentanediol diacetoacetate can be synthesized through the esterification of 1.5-pentanediol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the integration of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1.5-Pentanediol diacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ester groups.
Applications De Recherche Scientifique
1.5-Pentanediol diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of 1.5-pentanediol diacetoacetate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetoacetic acid and 1.5-pentanediol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds make it a versatile intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1.4-Butanediol diacetoacetate
- 1.6-Hexanediol diacetoacetate
- 1.5-Pentanediol
Uniqueness
1.5-Pentanediol diacetoacetate is unique due to its specific carbon chain length and the presence of two ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer synthesis and materials science. Compared to its analogs, this compound offers a balance between flexibility and reactivity, which can be advantageous in various industrial and research contexts.
Propriétés
Numéro CAS |
39564-28-8 |
|---|---|
Formule moléculaire |
C13H20O6 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
5-(3-oxobutanoyloxy)pentyl 3-oxobutanoate |
InChI |
InChI=1S/C13H20O6/c1-10(14)8-12(16)18-6-4-3-5-7-19-13(17)9-11(2)15/h3-9H2,1-2H3 |
Clé InChI |
IVNZWMGUIJADOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCCCCOC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



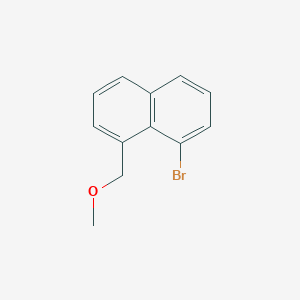
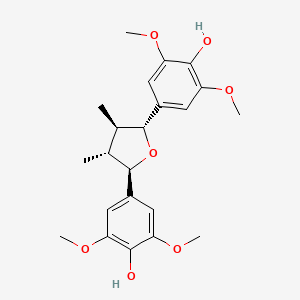




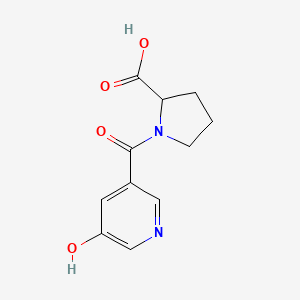

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
